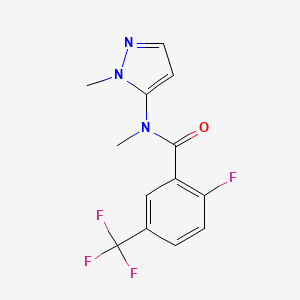
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide involves the inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, it has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The compound has also been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, prostate, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory activity against 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. This makes the compound a valuable tool for studying the role of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in gene expression regulation and disease development. However, one of the limitations of using the compound in lab experiments is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo studies.
Orientations Futures
There are several future directions for the research on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. One direction is to investigate the therapeutic potential of the compound in various types of cancer, including those that are resistant to conventional therapies. Another direction is to explore the anti-inflammatory and neuroprotective effects of the compound in preclinical models of inflammatory and neurodegenerative diseases. Moreover, studies are needed to elucidate the molecular mechanisms underlying the effects of the compound on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide and gene expression regulation. Furthermore, the development of more potent and selective HDAC inhibitors based on the structure of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is an important future direction for the field.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methyl-2-methylpyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide as a white solid with a high yield.
Applications De Recherche Scientifique
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide have been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c1-19(11-5-6-18-20(11)2)12(21)9-7-8(13(15,16)17)3-4-10(9)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPGQPSXHSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)
![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)

![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)